![molecular formula C23H21N3O3 B2591205 3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923185-76-6](/img/structure/B2591205.png)
3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines
Méthodes De Préparation
The synthesis of 3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The synthetic routes often include:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl groups: The 4-methoxybenzyl and 4-methylbenzyl groups are introduced through nucleophilic substitution reactions.
Final modifications: Additional steps may include purification and characterization of the final product.
Analyse Des Réactions Chimiques
3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studying the biological activities of pyrido[3,2-d]pyrimidines, including their potential as antimicrobial and anti-inflammatory agents.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of 3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[3,2-d]pyrimidine derivatives, such as:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Used as a starting material for the synthesis of tetrahydropteroic acid derivatives.
2-amino-pyrido[3,4-d]pyrimidine: Known for its potential as a kinase inhibitor scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility.
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-16-5-7-17(8-6-16)14-25-20-4-3-13-24-21(20)22(27)26(23(25)28)15-18-9-11-19(29-2)12-10-18/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOFMJYEBDOTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
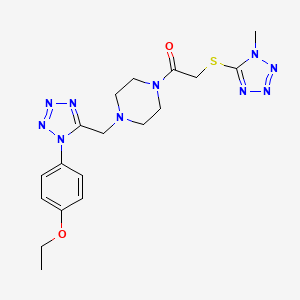
![3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2591124.png)
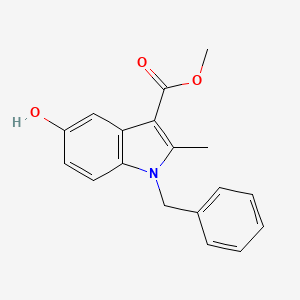
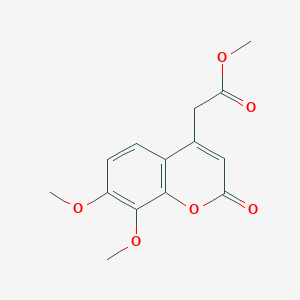
![4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2591128.png)
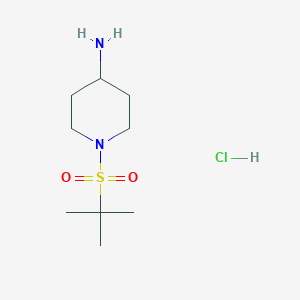
![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)
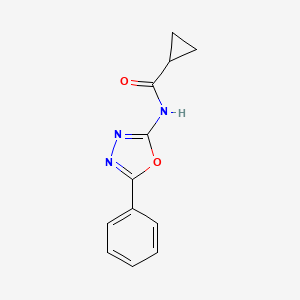
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2591136.png)
![2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2591137.png)
![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2591139.png)
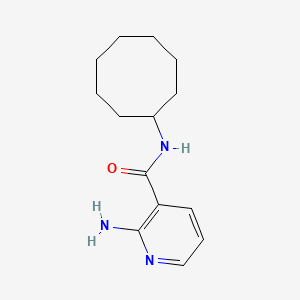
![N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B2591144.png)
![2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2591145.png)
